
7,4'-Di-O-methylvitexin 2''-O-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,4’-Di-O-methylvitexin 2’'-O-rhamnoside is a natural product that has garnered attention in the field of life sciencesThe compound is characterized by its molecular formula C29H34O14 and a molecular weight of 606.577 g/mol .
Méthodes De Préparation
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. standard reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be used.
Applications De Recherche Scientifique
7,4’-Di-O-methylvitexin 2’'-O-rhamnoside has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and mediators.
Molecular Targets:
Comparaison Avec Des Composés Similaires
Vitexin: A flavonoid glycoside with similar structural features but lacking the methyl and rhamnosyl modifications.
Isovitexin: Another flavonoid glycoside with a different glycosylation pattern.
Apigenin: A flavonoid aglycone that shares the core structure but lacks glycosylation.
Uniqueness: 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside is unique due to its specific methylation and rhamnosylation, which may confer distinct biological activities and properties compared to its analogs .
Propriétés
Formule moléculaire |
C29H34O14 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C29H34O14/c1-11-21(33)23(35)25(37)29(40-11)43-28-24(36)22(34)18(10-30)42-27(28)20-17(39-3)9-15(32)19-14(31)8-16(41-26(19)20)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-25,27-30,32-37H,10H2,1-3H3/t11-,18+,21-,22+,23+,24-,25+,27-,28+,29-/m0/s1 |
Clé InChI |
ATIGSOIKRFUQFL-TTWQRZRWSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


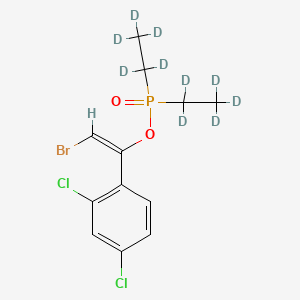
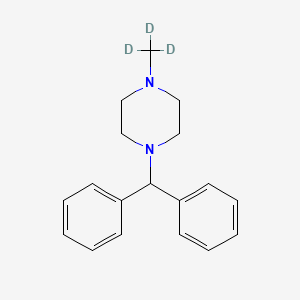
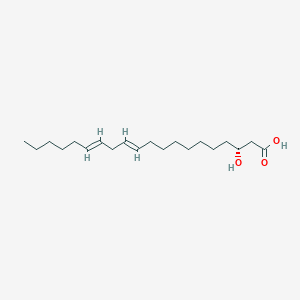
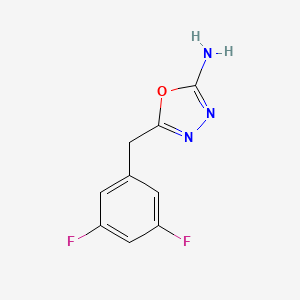
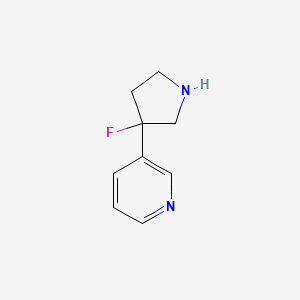
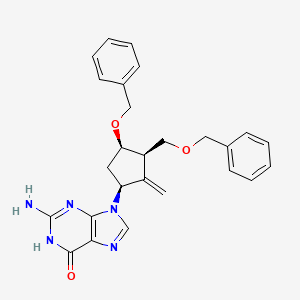
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
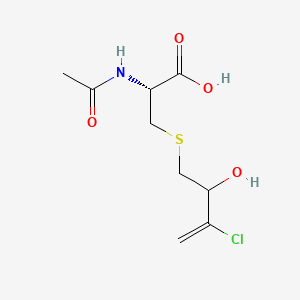

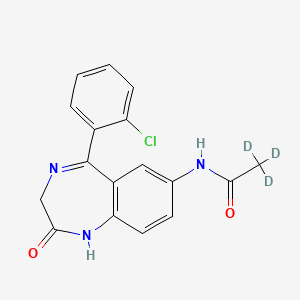


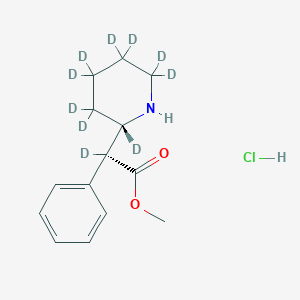
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
